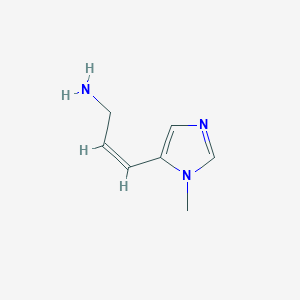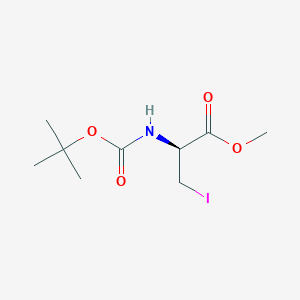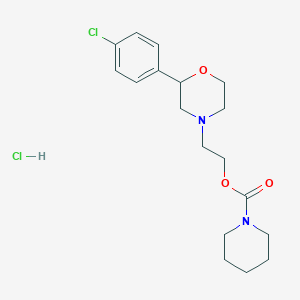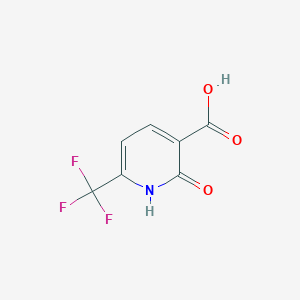
ALUMINUM PHOSPHIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum;phosphorus(3-) is a chemical compound with the empirical formula AlPO₄. It is commonly known as aluminum phosphate. This compound is widely utilized in various industrial, commercial, and domestic applications due to its unique properties. Aluminum phosphate occurs naturally as the mineral berlinite and has several synthetic forms that are used in different product applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminum phosphate can be synthesized through several methods. The most common method involves the reaction of aluminum sulfate with phosphoric acid. The reaction is carried out under controlled conditions, and the resulting solution is filtered to remove impurities. Upon cooling, crystalline aluminum phosphate precipitates out of the solution, which can be collected and dried for use .
Another method involves the preparation of aluminum phosphate adjuvant through a microfluidic approach. This method uses a chaotic micromixer to enhance the mixing between the reactants. Magnetic stirring and continuous-flow shearing during the settling of the aluminum phosphate precipitate are compared to achieve better control over the particle size distribution .
Industrial Production Methods
In industrial settings, aluminum phosphate is produced by reacting aluminum hydroxide with phosphoric acid. The reaction is typically carried out in large reactors under controlled temperature and pH conditions to ensure the formation of high-purity aluminum phosphate .
Chemical Reactions Analysis
Types of Reactions
Aluminum phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: Aluminum phosphate can react with strong acids and bases, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with aluminum phosphate include hydrochloric acid, phosphoric acid, and various metal chlorides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving aluminum phosphate include phosphoric acid, aluminum trichloride, and various metal phosphates, depending on the specific reagents and reaction conditions used .
Scientific Research Applications
Aluminum phosphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of aluminum phosphate, particularly as an adjuvant, involves several pathways:
Depot Effect: Aluminum phosphate creates a depot at the injection site, slowly releasing the antigen and enhancing the immune response.
Phagocytosis: It enhances the uptake of the antigen by antigen-presenting cells, leading to a stronger immune response.
Activation of Pro-inflammatory Signaling Pathway NLRP3: Aluminum phosphate activates the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines and enhancing the immune response.
Host Cell DNA Release: It stimulates the release of host cell DNA, which acts as a danger signal and further enhances the immune response.
Comparison with Similar Compounds
Aluminum phosphate can be compared with other similar compounds, such as:
Aluminum Hydroxide: Both aluminum phosphate and aluminum hydroxide are used as adjuvants in vaccines.
Magnesium Phosphate: Similar to aluminum phosphate, magnesium phosphate is used in various industrial applications.
Calcium Phosphate: Calcium phosphate is another compound used in the pharmaceutical industry, particularly in bone grafts and dental applications.
Properties
CAS No. |
182321-38-6 |
|---|---|
Molecular Formula |
AlP |
Molecular Weight |
57.9553 g/mol |
IUPAC Name |
aluminum;phosphorus(3-) |
InChI |
InChI=1S/Al.P/q+3;-3 |
InChI Key |
PGCGUUGEUBFBPP-UHFFFAOYSA-N |
SMILES |
[Al+3].[P-3] |
Canonical SMILES |
[Al+3].[P-3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B67949.png)
![Benzoic acid, 4-[(1E)-2-carboxy-1-propenyl]-, 1-methyl ester (9CI)](/img/structure/B67952.png)
![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)

![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)









